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Compound of Interest

Compound Name: 3-(4-Methylphenyl)benzaldehyde

Cat. No.: B058422 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic aldehyde, 3-(4-Methylphenyl)benzaldehyde (also known as 3-(p-

tolyl)benzaldehyde). The information compiled is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis. This document presents

predicted and comparative spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 3-(4-
Methylphenyl)benzaldehyde based on the analysis of structurally similar compounds and

established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.0 Singlet 1H
Aldehydic proton (-

CHO)

~7.9-7.5 Multiplet 4H
Aromatic protons on

the benzaldehyde ring

~7.3-7.2 Multiplet 4H

Aromatic protons on

the 4-methylphenyl

ring

~2.4 Singlet 3H Methyl protons (-CH₃)

Predicted based on data for benzaldehyde and 3-methylbenzaldehyde.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~192 Aldehydic carbon (C=O)

~140-125 Aromatic carbons

~21 Methyl carbon (-CH₃)

Predicted based on data for benzaldehyde and 3-methylbenzaldehyde.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2920-2850 Medium Methyl C-H stretch

~2820, ~2720 Weak
Aldehyde C-H stretch (Fermi

doublet)

~1700 Strong Aldehyde C=O stretch

~1600, ~1475 Medium-Strong Aromatic C=C stretch
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Predicted based on characteristic IR absorptions of benzaldehydes.[3]

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

196 Molecular ion [M]⁺

195 [M-H]⁺

167 [M-CHO]⁺

91 [C₇H₇]⁺ (tropylium ion)

Predicted based on the fragmentation patterns of aromatic aldehydes.[4]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of the solid 3-(4-Methylphenyl)benzaldehyde sample is accurately

weighed.

The sample is dissolved in approximately 0.7 mL of a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean NMR tube.

The tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters

include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve

a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
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For ¹³C NMR, a proton-decoupled pulse sequence is typically used, with a spectral width of

approximately 0-220 ppm. A larger number of scans is generally required due to the lower

natural abundance of the ¹³C isotope.

Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid 3-(4-Methylphenyl)benzaldehyde is placed directly onto the

ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded.

The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of 3-(4-Methylphenyl)benzaldehyde is prepared in a suitable volatile

solvent (e.g., methanol or acetonitrile).

The sample is introduced into the mass spectrometer, typically via direct infusion or after

separation by gas chromatography (GC) or liquid chromatography (LC).

Electron Ionization (EI) is a common method for this type of molecule, where the sample is

bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition:
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The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

A mass spectrum is generated, plotting ion intensity against the m/z ratio.

Visualizations
The following diagrams illustrate key conceptual workflows.
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Caption: Workflow of Spectroscopic Analysis.
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Functional Groups

Spectroscopic Signatures

3-(4-Methylphenyl)benzaldehyde
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Caption: Functional Groups and Their Spectroscopic Signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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